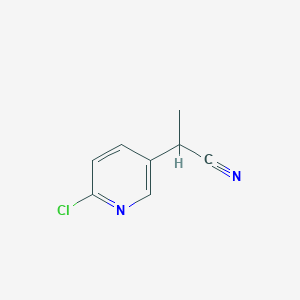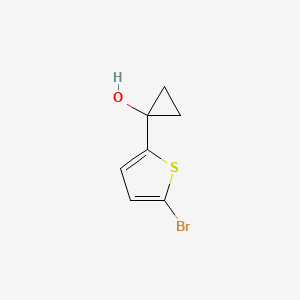
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a brominated thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be synthesized through a multi-step process involving the bromination of thiophene followed by cyclopropanation and subsequent hydroxylation. The typical synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Hydroxylation: The final step involves the hydroxylation of the cyclopropane ring, which can be achieved using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of 1-(5-Bromothiophen-2-yl)cyclopropanone.
Reduction: Formation of 1-(Thiophen-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(5-Azidothiophen-2-yl)cyclopropan-1-ol or 1-(5-Cyanothiophen-2-yl)cyclopropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.
1-(5-Bromothiophen-2-yl)cyclopropan-1-one:
1-(5-Chlorothiophen-2-yl)cyclopropan-1-ol: Chlorinated analog with potentially different biological activity and reactivity.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropanol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7BrOS |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2 |
InChI-Schlüssel |
RQVNWJPYLJKTEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(S2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
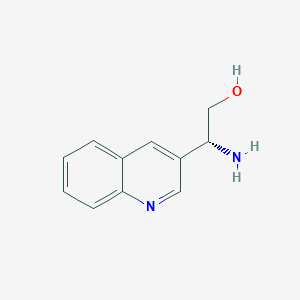
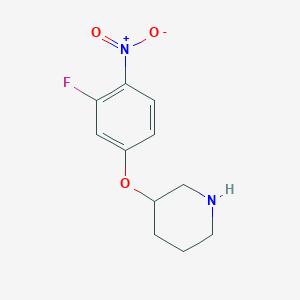
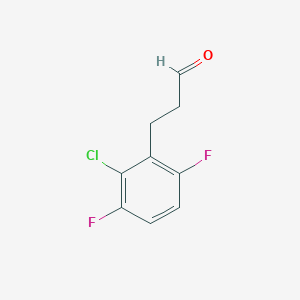
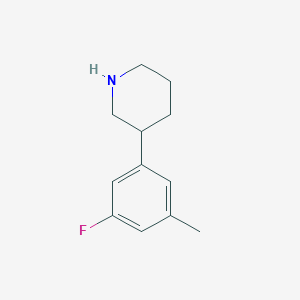
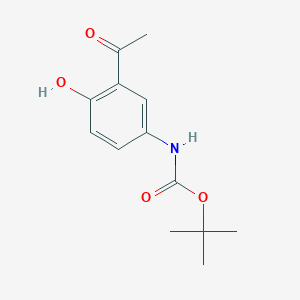
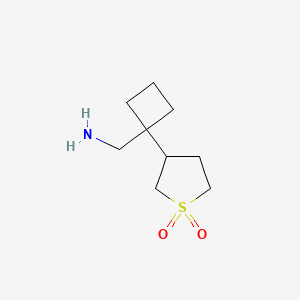
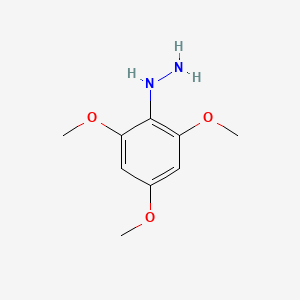

![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

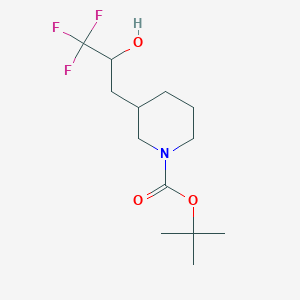
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
